"4-(Boc-aminoethyloxy)benzonitrile" chemical properties
"4-(Boc-aminoethyloxy)benzonitrile" chemical properties
An In-Depth Technical Guide to 4-(Boc-aminoethyloxy)benzonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the rational design of complex molecular architectures is paramount. Success often hinges on the availability of versatile, high-quality chemical building blocks. 4-(Boc-aminoethyloxy)benzonitrile is one such pivotal intermediate, a bifunctional molecule expertly designed for synthetic utility. It incorporates a latent primary amine, protected by a tert-butyloxycarbonyl (Boc) group, and a chemically tractable benzonitrile moiety. This dual-handle nature makes it an invaluable scaffold, particularly in the synthesis of targeted therapies.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of 4-(Boc-aminoethyloxy)benzonitrile. Moving beyond a simple data sheet, this document offers insights into its physicochemical properties, provides robust, field-tested protocols for its synthesis and purification, and explores its reactivity and applications, most notably as a linker component in the burgeoning field of targeted protein degradation.
Part 1: Physicochemical Properties & Characterization
A thorough understanding of a molecule's physical and chemical properties is the foundation of its effective use. This section details the core attributes and the analytical "fingerprint" of 4-(Boc-aminoethyloxy)benzonitrile.
Core Molecular Data
The fundamental properties of 4-(Boc-aminoethyloxy)benzonitrile are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 919085-52-2 | [1][2] |
| Molecular Formula | C₁₄H₁₈N₂O₃ | [1][2][3] |
| Molecular Weight | 262.31 g/mol | [1] |
| Common Synonyms | tert-butyl (2-(4-cyanophenoxy)ethyl)carbamate | |
| Canonical SMILES | CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C#N | [1] |
| Purity (Typical) | ≥98% | [2] |
Molecular Structure
The structure of 4-(Boc-aminoethyloxy)benzonitrile features three key domains: the Boc-protected amine, a flexible ethyloxy linker, and a rigid cyanophenyl group. This combination imparts a unique polarity profile that dictates its solubility and chromatographic behavior.
Caption: Molecular structure highlighting key functional domains.
Solubility Profile
While empirical data is sparse, a solubility profile can be predicted based on its structure. The molecule possesses both polar (carbamate, ether, nitrile) and non-polar (Boc group, aromatic ring) regions.
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High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone.
-
Moderate Solubility: Methanol, Ethanol.
-
Low/Insoluble: Water, Hexanes, Diethyl Ether.[4]
Experimental Protocol: Solubility Determination
-
To 1 mg of 4-(Boc-aminoethyloxy)benzonitrile in a vial, add the test solvent dropwise (e.g., 100 µL increments).
-
Vortex for 30 seconds after each addition.
-
Observe for complete dissolution.
-
The approximate solubility can be calculated based on the volume of solvent required. This provides a practical basis for selecting solvents for reactions and chromatography.
Spectroscopic Profile: The Analytical "Fingerprint"
Spectroscopic analysis is critical for confirming the identity and purity of the material.
Nuclear Magnetic Resonance (NMR) Spectroscopy The predicted ¹H and ¹³C NMR chemical shifts (in CDCl₃) are detailed below. These predictions are based on standard chemical shift values and analysis of similar structures.[5][6]
| ¹H NMR Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| (CH₃)₃C- | ~1.45 | singlet | 9H | Characteristic sharp signal of the Boc group. |
| -NH-CH₂- | ~3.60 | quartet | 2H | Coupled to both the NH proton and the adjacent CH₂. |
| -CH₂-O- | ~4.15 | triplet | 2H | Deshielded by the adjacent ether oxygen. |
| -NH- | ~5.10 | broad triplet | 1H | Signal may be broad; coupling may not be resolved. |
| Ar-H (ortho to -O) | ~6.95 | doublet | 2H | Shielded by the electron-donating ether group. |
| Ar-H (ortho to -CN) | ~7.60 | doublet | 2H | Deshielded by the electron-withdrawing nitrile group. |
| ¹³C NMR Assignment | Predicted δ (ppm) | Notes |
| (CH₃)₃C- | ~28.5 | |
| -NH-CH₂- | ~40.0 | |
| -CH₂-O- | ~66.5 | |
| (CH₃)₃C- | ~80.0 | Quaternary carbon of the Boc group. |
| C (ipso to -CN) | ~104.5 | |
| Ar-CH (ortho to -O) | ~115.0 | |
| C≡N | ~119.0 | |
| Ar-CH (ortho to -CN) | ~134.0 | |
| C=O (carbamate) | ~156.0 | |
| C (ipso to -O) | ~162.5 |
Infrared (IR) Spectroscopy IR spectroscopy is excellent for confirming the presence of the key functional groups.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (carbamate) | Stretch | 3400 - 3300 |
| C-H (sp³) | Stretch | 3000 - 2850 |
| C≡N (nitrile) | Stretch | 2230 - 2220 (sharp, medium intensity) |
| C=O (carbamate) | Stretch | 1715 - 1685 (strong intensity) |
| C-O (ether & ester) | Stretch | 1250 - 1050 |
Part 2: Synthesis & Purification
A reliable and scalable synthesis is crucial for any building block. The most direct and efficient route to 4-(Boc-aminoethyloxy)benzonitrile is a Williamson ether synthesis, a classic yet powerful transformation.
Synthetic Strategy: The Williamson Ether Synthesis Approach
This strategy involves the reaction of a phenoxide nucleophile with an alkyl electrophile. In this case, we generate the sodium salt of tert-butyl (2-hydroxyethyl)carbamate, which then displaces a halide from 4-halobenzonitrile in an SₙAr (Nucleophilic Aromatic Substitution) reaction. 4-Fluorobenzonitrile is often preferred over 4-chlorobenzonitrile due to the higher electronegativity of fluorine, which activates the aromatic ring more effectively towards nucleophilic attack.[7]
Caption: Workflow for the synthesis of 4-(Boc-aminoethyloxy)benzonitrile.
Detailed Experimental Protocol
Causality: This protocol is designed for robustness. The use of sodium hydride (NaH) ensures irreversible deprotonation of the alcohol, creating a potent nucleophile. Anhydrous dimethylformamide (DMF) is an ideal polar aprotic solvent that solvates the sodium cation while leaving the alkoxide nucleophile highly reactive.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl (2-hydroxyethyl)carbamate (1.0 eq). Dissolve in anhydrous DMF (approx. 0.2 M).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: H₂ gas is evolved.
-
Activation: Allow the mixture to stir at 0°C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The solution should contain the sodium alkoxide.
-
Addition: Add a solution of 4-fluorobenzonitrile (1.05 eq) in a small amount of anhydrous DMF to the flask.
-
Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup (Quench & Extract):
-
Cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification Protocol: A Self-Validating System
The crude product will contain the desired molecule along with mineral oil and potentially some unreacted starting material. Purification via flash column chromatography is required.
-
Column Preparation: Pack a silica gel column.
-
Elution: Load the crude material onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate). The product is moderately polar and should elute well within this range.
-
Fraction Collection: Collect fractions and analyze by TLC.
-
Validation: Combine the pure fractions (identified by a single spot on TLC) and concentrate under reduced pressure to yield 4-(Boc-aminoethyloxy)benzonitrile as a white solid or viscous oil. Confirm identity and purity (>98%) using NMR spectroscopy as detailed in Part 1.
Part 3: Chemical Reactivity & Applications in Drug Discovery
The synthetic utility of 4-(Boc-aminoethyloxy)benzonitrile stems from the orthogonal reactivity of its two terminal functional groups.
The Dual-Handle Nature of the Molecule
-
The Boc-Protected Amine: This is a stable protecting group that can be selectively removed under acidic conditions to reveal a primary amine. This amine is a potent nucleophile, ready for amide bond formation, reductive amination, or arylation.
-
The Benzonitrile: This group is relatively inert to many reaction conditions but can be transformed, most commonly via reduction to a primary benzylamine. Benzonitrile derivatives are pivotal building blocks in pharmaceuticals.[8]
Key Transformations
Protocol 1: Boc Group Deprotection
-
Dissolve 4-(Boc-aminoethyloxy)benzonitrile (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.
-
Stir at room temperature for 1-2 hours until TLC analysis shows complete consumption of the starting material.
-
Concentrate the mixture under reduced pressure. The resulting product is the TFA salt of 4-(2-aminoethoxy)benzonitrile. It can be neutralized with a base (e.g., saturated NaHCO₃) and extracted to yield the free amine.
Protocol 2: Nitrile Group Reduction
-
In a high-pressure reaction vessel, dissolve 4-(Boc-aminoethyloxy)benzonitrile (1.0 eq) in ethanol or methanol.[8]
-
Add a catalytic amount of Raney Nickel or 10% Palladium on Carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (H₂, 50-100 psi).
-
Stir vigorously at room temperature or with gentle heating (40°C) for 12-24 hours.
-
Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield tert-butyl (2-(4-(aminomethyl)phenoxy)ethyl)carbamate.
Core Application: A Linker in Targeted Protein Degradation
The most prominent application of this molecule is as a building block for linkers used in Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, inducing the degradation of the target protein.[2]
4-(Boc-aminoethyloxy)benzonitrile provides a common "phenyl-ether" core for these linkers. The synthetic sequence typically involves:
-
Coupling a ligand for the E3 ligase (e.g., pomalidomide) to the deprotected amine end.
-
Reducing the nitrile to a benzylamine.
-
Coupling a ligand for the target protein of interest to the newly formed benzylamine.
Caption: Conceptual workflow for PROTAC synthesis using the title compound.
Part 4: Safety, Handling, & Storage
Proper handling and storage are essential for user safety and to maintain the integrity of the chemical.
-
Hazard Assessment: While no specific SDS is available, related structures suggest potential hazards. Assume the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[9] May cause respiratory irritation.[9]
-
Recommended Handling Procedures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[10]
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage & Stability:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
For long-term storage, keeping under an inert atmosphere (N₂ or Ar) is recommended to prevent potential degradation from atmospheric moisture or oxygen.
-
Conclusion
4-(Boc-aminoethyloxy)benzonitrile is more than just a catalog chemical; it is a strategically designed tool for the modern synthetic chemist. Its well-defined structure, predictable reactivity, and orthogonal functional handles make it an exceptionally valuable building block. As demonstrated, its role in constructing sophisticated molecules like PROTACs underscores its importance in advancing the frontiers of drug discovery. By understanding its properties and employing the robust protocols outlined in this guide, researchers can confidently and efficiently integrate this versatile scaffold into their synthetic programs, accelerating the development of next-generation therapeutics.
References
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CP Lab Safety. (n.d.). 4-(Boc-aminoethyloxy)benzonitrile, min 98%, 1 gram. Retrieved from [Link]
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BOJNSCI. (n.d.). 4-(Boc-aminoethyloxy)benzonitrile. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Boc-aminomethyl-benzonitrile. Retrieved from [Link]
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CDMS.net. (2025). Safety Data Sheet. Retrieved from [Link]
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CRO SPLENDID LAB. (n.d.). 4-(Boc-aminoethyloxy)benzonitrile. Retrieved from [Link]
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LabSolutions. (n.d.). 4-(Boc-amino)benzonitrile. Retrieved from [Link]
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Biological Magnetic Resonance Bank (BMRB). (n.d.). Benzonitrile at BMRB. Retrieved from [Link]
- Google Patents. (2007). US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates.
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